8-Methoxy-3-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-3-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 8-Methoxy-3-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 8-methoxy-2H-chromen-2-one with 4-(3-nitrophenyl)-1,3-thiazole under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like acetone, at elevated temperatures . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
8-Methoxy-3-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]chromen-2-one undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Methoxy-3-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . Additionally, the compound can induce the production of reactive oxygen species, which can further contribute to its biological effects .
Comparison with Similar Compounds
8-Methoxy-3-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]chromen-2-one can be compared with other similar compounds, such as:
8-Methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one: This compound also belongs to the coumarin family and exhibits similar biological activities.
7-Methoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one: Another coumarin derivative with comparable chemical properties and applications.
Properties
IUPAC Name |
8-methoxy-3-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O5S/c1-25-16-7-3-5-12-9-14(19(22)26-17(12)16)18-20-15(10-27-18)11-4-2-6-13(8-11)21(23)24/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFOIAVUCRXLMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.